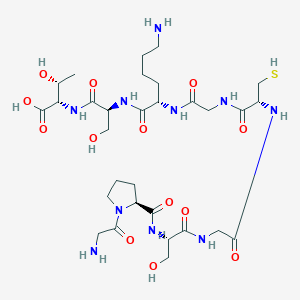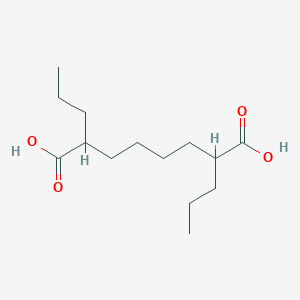
2,7-Dipropyloctanedioic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,7-Dipropyloctanedioic acid is an organic compound with the molecular formula C14H26O4 It is a dicarboxylic acid, meaning it contains two carboxyl functional groups (-COOH)
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2,7-Dipropyloctanedioic acid can be achieved through several methods. One common approach involves the reaction of a suitable precursor with a strong oxidizing agent. For example, the oxidation of 2,7-dipropyloctane using potassium permanganate (KMnO4) under acidic conditions can yield this compound. The reaction typically requires controlled temperature and pH to ensure complete oxidation and high yield.
Industrial Production Methods
In an industrial setting, the production of this compound may involve more scalable processes. One such method could be the catalytic oxidation of 2,7-dipropyloctane using a metal catalyst such as platinum or palladium. This method allows for continuous production and can be optimized for higher efficiency and lower costs.
Analyse Chemischer Reaktionen
Types of Reactions
2,7-Dipropyloctanedioic acid undergoes various chemical reactions, including:
Oxidation: Further oxidation can lead to the formation of shorter-chain carboxylic acids.
Reduction: Reduction reactions can convert the carboxyl groups to alcohols.
Substitution: The carboxyl groups can participate in substitution reactions to form esters or amides.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in acidic conditions.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Alcohols or amines in the presence of a dehydrating agent like thionyl chloride (SOCl2).
Major Products Formed
Oxidation: Shorter-chain carboxylic acids.
Reduction: 2,7-Dipropyloctanediol.
Substitution: Esters or amides of this compound.
Wissenschaftliche Forschungsanwendungen
2,7-Dipropyloctanedioic acid has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential role in metabolic pathways.
Medicine: Investigated for its potential therapeutic properties.
Industry: Used in the production of polymers and other materials.
Wirkmechanismus
The mechanism of action of 2,7-Dipropyloctanedioic acid involves its interaction with various molecular targets. The carboxyl groups can form hydrogen bonds with proteins and enzymes, potentially affecting their function. Additionally, the compound may participate in metabolic pathways, influencing cellular processes.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 2,6-Dipropyloctanedioic acid
- 2,8-Dipropyloctanedioic acid
- 2,7-Dimethyloctanedioic acid
Uniqueness
2,7-Dipropyloctanedioic acid is unique due to its specific chain length and the position of the propyl groups. This structure can result in distinct physical and chemical properties, making it valuable for specific applications where other similar compounds may not be as effective.
Eigenschaften
CAS-Nummer |
538373-96-5 |
|---|---|
Molekularformel |
C14H26O4 |
Molekulargewicht |
258.35 g/mol |
IUPAC-Name |
2,7-dipropyloctanedioic acid |
InChI |
InChI=1S/C14H26O4/c1-3-7-11(13(15)16)9-5-6-10-12(8-4-2)14(17)18/h11-12H,3-10H2,1-2H3,(H,15,16)(H,17,18) |
InChI-Schlüssel |
NUHWQJAPZZQLRI-UHFFFAOYSA-N |
Kanonische SMILES |
CCCC(CCCCC(CCC)C(=O)O)C(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


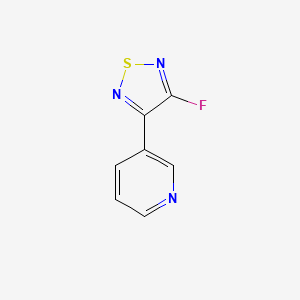
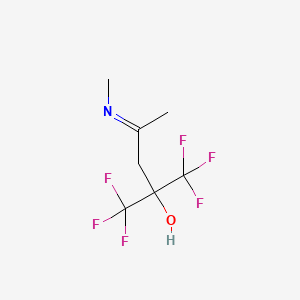
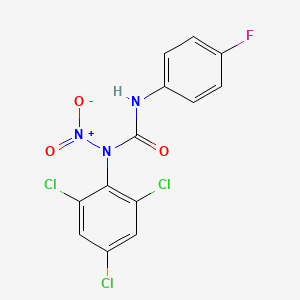
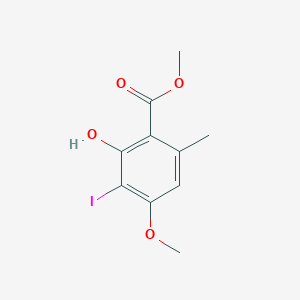
![5-[2-(4-Azidophenyl)ethenyl]benzene-1,3-diol](/img/structure/B14230070.png)
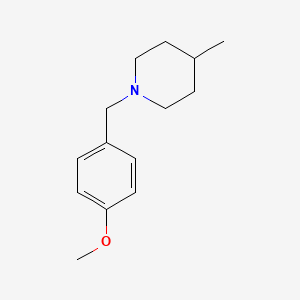
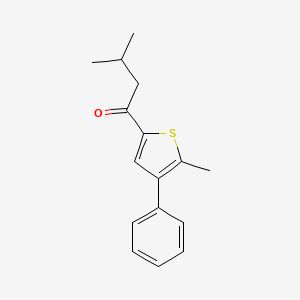
![4-[(Benzylsulfanyl)(sulfanyl)methylidene]cyclohexa-2,5-dien-1-one](/img/structure/B14230077.png)
![Methyl 3-hydroxy-4-[(methanesulfonyl)oxy]butanoate](/img/structure/B14230084.png)
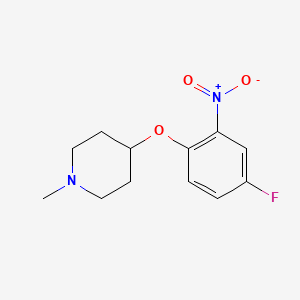
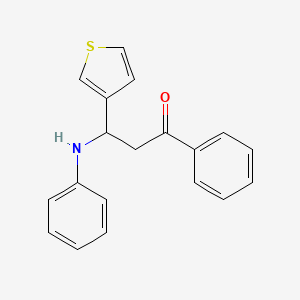
![5H-Indeno[1,2-d]pyrimidine, 5-(1H-imidazol-1-yl)-2-methyl-](/img/structure/B14230121.png)
![N~2~,N~4~,N~6~-Tris[3,4,5-tris(decyloxy)phenyl]-1,3,5-triazine-2,4,6-triamine](/img/structure/B14230125.png)
